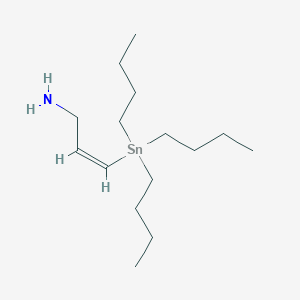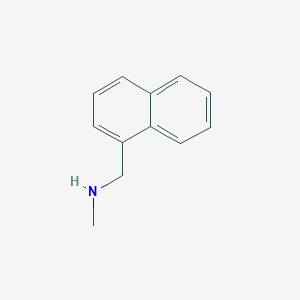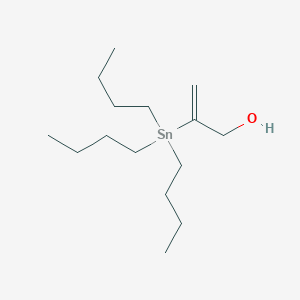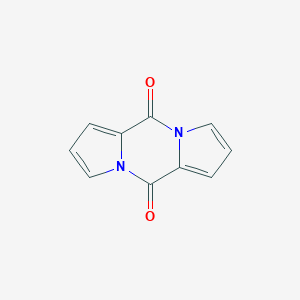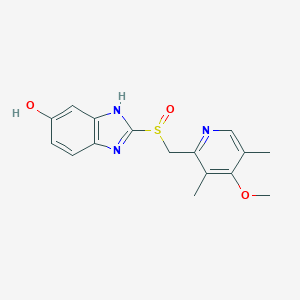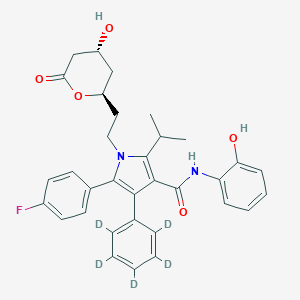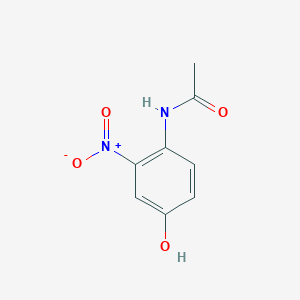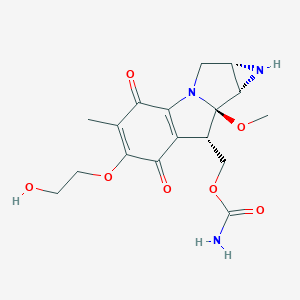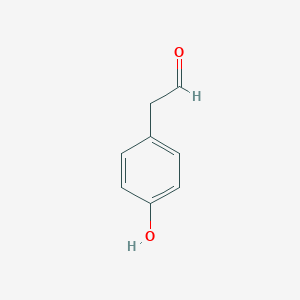
4-羟基苯乙醛
描述
4-Hydroxyphenylacetaldehyde (4-HPAA) is a compound involved in various chemical reactions and has been studied for its synthesis, molecular structure, and properties.
Synthesis Analysis
A method for the synthesis of 4-HPAA includes the enzymatic oxidation of tyramine using recombinant Escherichia coli expressing primary amine oxidase and catalase, achieving a 76.5% yield under optimized conditions (Yu et al., 2020). Additionally, the oxygenative and dehydrogenative [3 + 3] benzannulation reaction of α,β-unsaturated aldehydes and γ-phosphonyl crotonates has been used to synthesize 4-hydroxybiaryl-2-carboxylates, which are structurally related to 4-HPAA (Joshi et al., 2016).
Molecular Structure Analysis
The molecular structure of 4-HPAA includes a phenyl ring with a hydroxyl group and an aldehyde functional group. Its structure is closely related to biologically significant aldehydes like 4-hydroxynonenal and malonaldehyde, which have been extensively studied for their chemical properties (Esterbauer et al., 1991).
Chemical Reactions and Properties
4-HPAA can undergo various chemical reactions due to its aldehyde group. It is known to form Schiff bases and Michael adducts with amino acids and other biomolecules (Vazdar et al., 2017). The reactivity of 4-HPAA with biomolecules can be significant in biological systems and food chemistry.
Physical Properties Analysis
The physical properties of 4-HPAA, such as solubility, melting point, and boiling point, are influenced by its functional groups. However, specific studies focusing on these properties of 4-HPAA were not found in the current literature search.
Chemical Properties Analysis
4-HPAA's chemical properties, including reactivity and stability, are characterized by its aldehyde group. It can participate in oxidation-reduction reactions and is known to be reactive towards nucleophilic species. The compound's reactivity with lipids and its implications in lipid peroxidation have been noted in studies (Hidalgo et al., 2005).
科学研究应用
生物技术生产: Shen et al. (2019)的研究表明,在大肠杆菌中利用酶的定向进化和动态途径调控来改善对4-羟基苯乙酸的生产,为石油化工生产提供了可持续的替代方案。
生物化学和毒理学: 对类似于4-羟基壬烯醛的醛类化合物的化学和生物化学进行了研究,这些化合物具有多样的生物活性,包括细胞毒性和遗传毒性,如Esterbauer et al. (1991)的研究所述。
生理和病理效应: Dianzani (2003)的研究表明,4-羟基壬烯醛具有病理和生理效应,可能有助于纤维化产生。
药用兴趣: Poli等人(2008年)讨论了4-羟基壬烯醛在人类疾病中的潜力,包括在诊断、预防和治疗中的应用,如他们的研究中所述,"4‐Hydroxynonenal: A membrane lipid oxidation product of medicinal interest"。
分析方法学: Lang等人(1985年)提出了一种用于生物样品和食品中定量分析4-羟基壬烯醛的方法,强调了其精确性和回收率,如他们的研究"Quantitative determination of the lipid peroxidation product 4-hydroxynonenal by high-performance liquid chromatography"中所述。
生物系统中醛类分析: Esterbauer and Cheeseman (1990)的研究讨论了在生物系统中确定醛类化合物,包括4-羟基壬烯醛的方法。
合成和纯化方法: Robbins(1966年)提出了一种制备对羟基苯乙醛及其衍生物的方法,使其能够纯化和鉴定,如"Preparation and properties of p-hydroxyphenylacetaldehyde and 3-methoxy-4-hydroxyphenylacetaldehyde"中所解释。
酶合成: Yu等人(2020年)优化了使用重组大肠杆菌合成4-羟基苯乙醛的酶法过程,如他们的研究"Enzymatic production of 4-hydroxyphenylacetaldehyde by oxidation of the amino group of tyramine with a recombinant primary amine oxidase"中所述。
食品质量与安全: Zanardi等人(2002年)开发了一种用于检测猪肉制品中4-羟基-2-壬烯醛的方法,如"Solid phase extraction and liquid chromatography-tandem mass spectrometry for the evaluation of 4-hydroxy-2-nonenal in pork products"中所解释。
氧化应激研究: Breitzig等人(2016年)强调了4-HNE在与氧化应激相关疾病中的关键作用,如"4-Hydroxy-2-nonenal: a critical target in oxidative stress?"中所讨论。
属性
IUPAC Name |
2-(4-hydroxyphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,6,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRPPFIAVHPVJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223631 | |
| Record name | 4-Hydroxyphenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxyphenylacetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003767 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Hydroxyphenylacetaldehyde | |
CAS RN |
7339-87-9 | |
| Record name | 4-Hydroxyphenylacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7339-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007339879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyphenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-hydroxyphenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYPHENYLACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDJ7B4KB3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxyphenylacetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003767 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

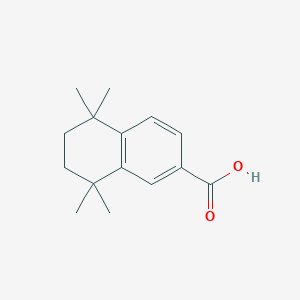
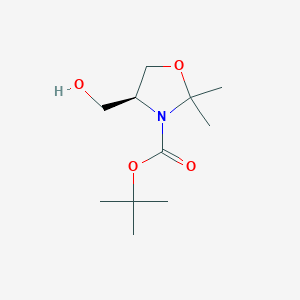
![1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one](/img/structure/B18239.png)
![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)
